11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This particular compound has been studied for its potential antioxidant and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically yields the desired compound in good amounts .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Various substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often use reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a subject of interest for synthetic chemists.
Biology: Its potential anxiolytic and antioxidant properties have been explored in biological studies.
Medicine: The compound has shown promise as an anxiolytic agent, potentially offering an alternative to traditional benzodiazepines.
Industry: Its antioxidant properties may have applications in the development of new materials and products.
Mechanism of Action
The compound exerts its effects primarily through interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased neuronal inhibition, resulting in anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique furanyl and methoxyphenyl substitutions, which may contribute to its distinct pharmacological profile. Its potential antioxidant properties also add to its uniqueness compared to other benzodiazepines .
Properties
CAS No. |
879047-57-1 |
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Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H22N2O3/c1-28-17-7-4-6-15(12-17)16-13-20-23(21(27)14-16)24(22-10-5-11-29-22)26-19-9-3-2-8-18(19)25-20/h2-12,16,24-26H,13-14H2,1H3 |
InChI Key |
BOFLPTBJGFKEOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CO5)C(=O)C2 |
Origin of Product |
United States |
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